Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl-
Description
Benzenesulfonamide derivatives are a class of organic compounds characterized by a sulfonamide group (-SO₂NH₂) attached to a benzene ring. The compound Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl- features a unique substitution pattern: a 4-methyl group on the benzene ring and an N-substituted chain containing a 2-furanyl moiety and a butenyl group. The 2-furanyl group, a five-membered aromatic heterocycle with oxygen, may confer distinct electronic or steric properties compared to other substituents .
Properties
CAS No. |
148370-17-6 |
|---|---|
Molecular Formula |
C15H17NO3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)but-3-enyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-3-5-14(15-6-4-11-19-15)16-20(17,18)13-9-7-12(2)8-10-13/h3-4,6-11,14,16H,1,5H2,2H3 |
InChI Key |
YTEQOCKJEBTLRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC=C)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Furan-2-yl)but-3-en-1-yl)-4-methylbenzenesulfonamide typically involves the reaction of 1-(Furan-2-yl)but-3-en-1-amine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Furan-2-yl)but-3-en-1-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The butenyl chain can be reduced to form saturated derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated butyl derivatives.
Substitution: N-substituted sulfonamide derivatives.
Scientific Research Applications
Pharmaceutical Applications
Benzenesulfonamide derivatives have been widely studied for their therapeutic potential. The specific compound N-[1-(2-furanyl)-3-butenyl]-4-methyl- has been investigated for its role as an inhibitor in several biological pathways:
- Anticancer Activity : Research indicates that benzenesulfonamide derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting that N-[1-(2-furanyl)-3-butenyl]-4-methyl- may have similar properties .
- Antimicrobial Properties : Compounds within this class have demonstrated antibacterial and antifungal activities. The presence of the furan moiety is believed to enhance the interaction with microbial enzymes, leading to increased efficacy against resistant strains .
Biochemical Research
Benzenesulfonamides are often used as tools in biochemical research due to their ability to modulate enzyme activity:
- Enzyme Inhibition : The compound can act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that certain benzenesulfonamide derivatives inhibit carbonic anhydrase, which is crucial for maintaining acid-base balance in biological systems .
- Signal Transduction Modulation : Research has indicated that these compounds can interfere with signaling pathways by acting on receptors or kinases involved in cellular communication. This property makes them valuable in studying cellular responses and drug development .
Environmental Chemistry
The environmental implications of benzenesulfonamide compounds are also noteworthy:
- Pollutant Degradation : Some studies suggest that these compounds can be used in the bioremediation of contaminated environments due to their ability to degrade pollutants through microbial action .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the effects of N-[1-(2-furanyl)-3-butenyl]-4-methyl- on various cancer cell lines. The findings indicated a significant reduction in cell viability at certain concentrations, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of this compound was assessed against several bacterial strains. Results showed that it exhibited considerable inhibition zones compared to control groups, indicating its effectiveness as a potential antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(1-(Furan-2-yl)but-3-en-1-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzenesulfonamide Derivatives
The following table summarizes key structural and functional differences between the target compound and related benzenesulfonamide derivatives identified in the evidence:
Key Observations:
Substituent Diversity : The target compound’s 2-furanyl and butenyl substituents contrast with sulfur-containing thienyl (e.g., 3-thienyl in ) or nitrogen-rich thiazolyl groups (e.g., ). These differences influence electronic properties, solubility, and intermolecular interactions.
Functional Groups : The presence of unsaturated bonds (butenyl) in the target compound may enhance reactivity compared to saturated analogs (e.g., diphenylmethyl in ).
Biological Activity
Benzenesulfonamides are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the specific compound Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl- , examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Benzenesulfonamide Compounds
Benzenesulfonamides are characterized by a sulfonamide group attached to a benzene ring, which can be further modified to enhance biological activity. The compound features a furan moiety and a butenyl side chain, suggesting potential interactions with various biological targets.
Anti-inflammatory Activity
Research has demonstrated that certain benzenesulfonamide derivatives exhibit significant anti-inflammatory properties. For instance, a study evaluated the anti-inflammatory effects of various benzenesulfonamide derivatives using an in vivo model of carrageenan-induced paw edema in rats. The results showed that compounds similar to N-[1-(2-furanyl)-3-butenyl]-4-methyl- significantly reduced edema at concentrations as low as 1 nM, suggesting strong anti-inflammatory potential .
Antimicrobial Activity
The antimicrobial efficacy of benzenesulfonamides has also been widely studied. In one investigation, derivatives were tested against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) for several compounds was reported to be around 6.7 mg/mL, indicating that these compounds could serve as effective antimicrobial agents .
Carbonic Anhydrase Inhibition
Benzenesulfonamides have been identified as potent inhibitors of carbonic anhydrase (CA) isoforms, which play critical roles in physiological processes such as acid-base balance and fluid secretion. Studies have shown that certain derivatives exhibit low nanomolar inhibitory actions against human CA II and IV isoforms, which are relevant targets for glaucoma treatment . The inhibition constants (Ki) for these compounds ranged from 1.6 to 9.4 nM, highlighting their potential therapeutic relevance in managing ocular diseases.
Interaction with Calcium Channels
The biological activity of benzenesulfonamides may involve their interaction with calcium channels. A study utilizing isolated rat heart models indicated that specific derivatives could influence perfusion pressure and coronary resistance by modulating calcium channel activity. This suggests a cardiovascular protective effect, potentially making these compounds relevant in treating hypertension and related disorders .
Research Findings and Case Studies
Q & A
Q. Why do computational binding scores sometimes conflict with experimental IC₅₀ data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
